Anemarrhena B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anemarrhena B is derived from the rhizome of Anemarrhena asphodeloides, a plant native to China and Mongolia . It belongs to the family Asparagaceae, subfamily Agavoideae . The plant is a perennial herb with leaves that are linear and grow from the base . The dried rhizome of this plant is used in traditional Chinese medicine and is known for its anti-inflammatory, antipyretic, sedative, and diuretic effects .

Synthesis Analysis

The synthesis of this compound involves the extraction of the compound from the rhizome of Anemarrhena asphodeloides . The extraction process involves the use of various solvents such as ethanol . The extract is then subjected to various analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the identification and quantification of this compound .

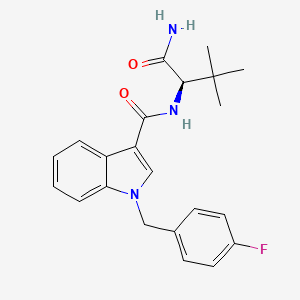

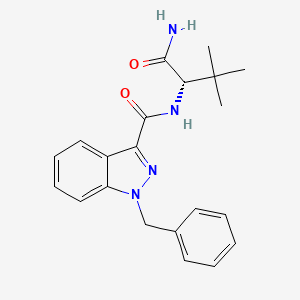

Molecular Structure Analysis

The molecular structure of this compound is established through various analytical techniques such as ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The compound belongs to the class of steroidal saponins .

Scientific Research Applications

Traditional Medicine and Pharmacology : Anemarrhena B is used in traditional medicine for various ailments such as febrile diseases, cough, and night sweats, and has shown a wide range of biological activities, including anti-tumor, anti-oxidation, anti-microbial, anti-virus, anti-inflammation, anti-osteoporosis, and anti-skin aging effects (Wang et al., 2014).

Insulin Resistance Treatment : Anemarrhena saponins from this compound improve insulin resistance in rats through the IRS-1/PI3K/AKT pathway, suggesting potential applications in diabetes treatment (Feng et al., 2021).

Anti-Inflammatory Effects : Anemarsaponin B isolated from this compound has shown to reduce inflammation in macrophages by regulating the nuclear factor-kappaB and p38 pathways (Kim et al., 2009).

Immune Response and Anti-Inflammatory Effects : this compound extract enhances the immune response and exhibits anti-inflammatory effects in macrophages, potentially useful for immune-related conditions (Ji et al., 2019).

Laxative Effects : Polysaccharides from this compound have laxative effects and could be effective in treating constipation, operating through gastrointestinal hormones and neurotransmitters (Li et al., 2019).

Scalp Care and Hair Loss Prevention : A scalp care solution containing Timosaponin B-II from this compound improves scalp hydration, reduces dandruff, and prevents hair loss (Xiao et al., 2020).

Regulating Insulin Sensitivity in Adipocytes : The total phenolic fraction of this compound regulates insulin sensitivity in adipocytes, important for managing metabolic disorders (Zhao et al., 2014).

Gut Microbiota Modulation and Pancreatic Function in Diabetes : this compound modulates gut microbiota and restores pancreatic function in diabetic rats, offering a potential therapeutic approach for diabetes (Yan et al., 2021).

Reducing Blood Glucose Levels : Both processed and unprocessed this compound can clear heat and reduce blood glucose levels, with processed forms showing better efficacy (Tian-zhu, 2010).

Antidiabetic Activity : this compound shows antidiabetic activity, with components like mangiferin and its glucoside being active against type 2 diabetes (Miura et al., 2001).

Oxidative Stress in Obesity : Timosaponin from this compound alleviates oxidative stress in obese rats, indicating potential use in obesity management (Liu et al., 2021).

Inflammation and Insulin Resistance Reduction : The total phenolic fraction of this compound inhibits inflammation and reduces insulin resistance in adipocytes (Zhao et al., 2014).

Safety and Hazards

Anemarrhena B is considered toxic and should be handled only by personnel trained in handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .

Future Directions

Future research on Anemarrhena B could focus on elucidating its exact mechanism of action, exploring its potential therapeutic applications, and investigating its physical and chemical properties in more detail . Additionally, due to its significant cytotoxicity observed at higher concentrations and longer incubation times, thorough investigation into potential adverse effects is required .

properties

IUPAC Name |

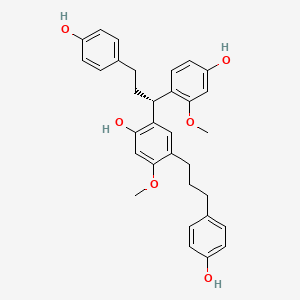

2-[(1S)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propyl]-4-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O6/c1-37-31-20-30(36)29(18-23(31)5-3-4-21-6-11-24(33)12-7-21)27(16-10-22-8-13-25(34)14-9-22)28-17-15-26(35)19-32(28)38-2/h6-9,11-15,17-20,27,33-36H,3-5,10,16H2,1-2H3/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWXNHLCUWCEQV-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)C(CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)[C@H](CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.